molecular formula C21H20N2O3S B2387658 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1704629-66-2

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2387658
CAS No.: 1704629-66-2
M. Wt: 380.46
InChI Key: RIXJKVALYYLCOQ-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzodioxine moiety. The final step involves the formation of the carboxamide group through an amide coupling reaction. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzodioxine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: shares similarities with other thiazole-containing compounds, such as thiazole-based antibiotics or anticancer agents.

    Benzodioxine derivatives: Compounds with similar benzodioxine moieties may also exhibit comparable biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties. It will also summarize relevant research findings and case studies, supported by data tables.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S with a molecular weight of 443.6 g/mol. The structure includes a thiazole ring, a benzo[d]dioxine moiety, and a carboxamide functional group. The presence of these structural elements is significant for its biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC22H25N3O3S
Molecular Weight443.6 g/mol
CAS Number1448043-58-0

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole derivatives exhibit promising anticancer properties. In particular, the N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl) moiety has been linked to enhanced cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific tyrosine kinases involved in cancer cell proliferation and survival. For instance, derivatives of thiazole have shown inhibition against C-Met and Pim-1 kinases, which are crucial in tumor growth regulation .
  • Case Studies : In a study evaluating various thiazole derivatives, certain compounds exhibited IC50 values as low as 0.06 µM against non-small cell lung cancer (NCI-H522) cells, indicating potent anticancer activity .

Antioxidant Activity

Thiazole-based compounds also demonstrate significant antioxidant properties. The ability to scavenge free radicals is essential for protecting cells from oxidative stress, which can lead to various diseases including cancer.

  • Research Findings : A study highlighted that thiazole derivatives possess strong radical scavenging activity, with some compounds showing effectiveness comparable to established antioxidants . This property may contribute to their potential as protective agents against oxidative damage in cells.

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been well-documented, with several studies reporting their activity against both bacterial and fungal strains.

  • Activity Spectrum : Compounds derived from thiazole structures have been tested against various pathogens such as E. coli and S. aureus, showing significant inhibition rates .
  • Mechanism : The antimicrobial action is believed to be due to the disruption of microbial cell membranes and interference with metabolic pathways within the pathogens .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/Effectiveness
AnticancerNCI-H522 (lung cancer)0.06 µM
AntioxidantDPPH ScavengingHigh efficacy
AntimicrobialE. coli, S. aureusSignificant inhibition

Properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-13-7-3-4-8-15(13)21-23-14(2)19(27-21)11-22-20(24)18-12-25-16-9-5-6-10-17(16)26-18/h3-10,18H,11-12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXJKVALYYLCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3COC4=CC=CC=C4O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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